(R)-Ethyl 2-hydroxypropanoate

Description

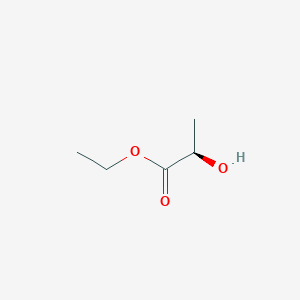

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (2R)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-8-5(7)4(2)6/h4,6H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCLXQDLBQLTDK-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348444 | |

| Record name | (+)-Ethyl D-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7699-00-5 | |

| Record name | (+)-Ethyl D-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Ethyl D-lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-Ethyl 2-hydroxypropanoate structural formula and stereochemistry

This technical guide provides an in-depth overview of (R)-Ethyl 2-hydroxypropanoate, also known as Ethyl (R)-lactate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its structural formula, stereochemistry, physicochemical properties, and relevant experimental protocols.

Core Concepts: Structural Formula and Stereochemistry

This compound is the ethyl ester of (R)-lactic acid. It is a chiral molecule, meaning it is non-superimposable on its mirror image, the (S)-enantiomer. The designation '(R)' refers to the specific spatial arrangement of the substituents around the chiral center, the carbon atom at the second position (C2) of the propanoate chain, as determined by the Cahn-Ingold-Prelog priority rules.

The structural formula is CH₃CH(OH)COOCH₂CH₃. The central chiral carbon is bonded to a hydroxyl group (-OH), a methyl group (-CH₃), a carboxyl group esterified with ethanol (-COOCH₂CH₃), and a hydrogen atom (-H). The stereochemistry is crucial in many of its applications, particularly in pharmaceuticals and chiral synthesis, where one enantiomer may exhibit desired therapeutic effects while the other could be inactive or even detrimental.[1]

Molecular Identifiers:

-

Molecular Weight: 118.13 g/mol [2]

-

IUPAC Name: ethyl (2R)-2-hydroxypropanoate[2]

-

InChIKey: LZCLXQDLBQLTDK-SCSAIBSYSA-N[2]

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a mild, buttery, and fruity odor.[7][8] It is considered a "green solvent" due to its biodegradability and derivation from biological sources.[8]

Data Presentation

| Property | Value | Reference(s) |

| Physical State | Colorless liquid | [7] |

| Molecular Formula | C₅H₁₀O₃ | [2][3][4] |

| Molecular Weight | 118.13 g/mol | [2] |

| Density | 1.031 g/mL at 25 °C | [9] |

| Boiling Point | 154 °C | [9] |

| Melting Point | -26 °C | [9] |

| Flash Point | 54.6 ± 6.4 °C | [9] |

| Water Solubility | Miscible (with partial decomposition) | [9] |

| Solubility | Soluble in ethanol, ether, ketones, esters | [9] |

| Specific Rotation (α) | D14 -10° | [9] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer esterification of (R)-lactic acid (also known as D-(-)-lactic acid) with ethanol in the presence of an acid catalyst.

Materials:

-

(R)-lactic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)

-

Benzene or Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Combine (R)-lactic acid and an excess of absolute ethanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Add a suitable solvent for azeotropic distillation, such as benzene or toluene.

-

Set up the apparatus for distillation with a Dean-Stark trap to collect the water formed during the reaction.

-

Heat the reaction mixture to reflux. The water-ethanol-benzene/toluene azeotrope will distill off, and the water will be collected in the trap, driving the equilibrium towards the formation of the ester.

-

Monitor the reaction progress by observing the amount of water collected. Once the theoretical amount of water has been collected, the reaction is considered complete.

-

Allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash it with cold water to remove excess ethanol and sulfuric acid.

-

Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash again with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Chiral Purity Analysis by HPLC

The enantiomeric excess (ee%) of this compound can be determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Instrumentation and Conditions: [10]

-

HPLC System: A standard HPLC system with a UV detector (e.g., Thermo Ultimate 3000, DAD detector).

-

Chiral Column: A coated polysaccharide derivative chiral column, such as one with amylose-tris(3,5-dimethylphenylcarbamate) coated on a spherical silica gel stationary phase.

-

Mobile Phase: A mixture of n-hexane and ethanol, typically in a ratio of 95:5 (v/v).

-

Elution Mode: Isocratic elution.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 5 µL.

Procedure: [10]

-

Prepare a sample solution by dissolving a known amount of the synthesized this compound in ethanol (e.g., 30 mg/mL).

-

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution into the HPLC system.

-

Record the chromatogram. The two enantiomers, (R)- and (S)-Ethyl 2-hydroxypropanoate, will be separated and show distinct retention times.

-

Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Mandatory Visualizations

Stereochemical Relationship of Ethyl Lactate Enantiomers

Caption: Logical relationship between racemic ethyl lactate and its constituent enantiomers.

Experimental Workflow for Synthesis and Analysis

Caption: Workflow for the synthesis and chiral purity analysis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. ethyl (2R)-2-hydroxypropanoate | C5H10O3 | CID 637513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:7699-00-5 | Chemsrc [chemsrc.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound , 98% , 7699-00-5 - CookeChem [cookechem.com]

- 6. 7699-00-5|this compound|BLD Pharm [bldpharm.com]

- 7. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl lactate - Wikipedia [en.wikipedia.org]

- 9. chembk.com [chembk.com]

- 10. CN115436511A - A kind of HPLC detection method of ethyl lactate and its enantiomer chiral purity - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl (R)-lactate

This technical guide provides a comprehensive overview of ethyl (R)-lactate, a chiral ester with significant applications in the pharmaceutical, chemical, and food industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identity

IUPAC Name: ethyl (2R)-2-hydroxypropanoate[1]

Synonyms:

Physicochemical Properties

Ethyl (R)-lactate is a colorless liquid with a mild, buttery, and fruity odor.[6] It is considered a "green solvent" due to its biodegradability and derivation from renewable resources.[6][7]

| Property | Value | Source |

| Molecular Formula | C5H10O3 | [1][7] |

| Molecular Weight | 118.13 g/mol | [7] |

| Boiling Point | 150-154 °C | [2][5][7] |

| Melting Point | -25 °C to -26 °C | [5][7] |

| Flash Point | 46 °C (115 °F) | [2][4][7] |

| Density | 1.0345 g/cm³ (at 23 °C) | [2] |

| Refractive Index | 1.413 (at 20 °C) | [2] |

| Solubility | Miscible with water, alcohol, ketones, esters, and hydrocarbons. | [5] |

| Vapor Pressure | 1.9591 hPa (at 20°C) | [5] |

Synthesis and Production

Ethyl (R)-lactate can be produced through several methods, including chemical synthesis and biosynthesis.

3.1. Chemical Synthesis: Esterification

The most common industrial method for producing ethyl lactate is the esterification of lactic acid with ethanol.[7][8][9] This is a reversible reaction where water is a by-product.[8] The reaction is typically catalyzed by an acid, such as sulfuric acid.

Experimental Protocol: Esterification of Lactic Acid

-

Reactants: (R)-lactic acid and ethanol.

-

Catalyst: Sulfuric acid.

-

Procedure:

-

A mixture of (R)-lactic acid and an excess of ethanol is prepared in a reaction vessel.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.

-

The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the product.

-

After cooling, the excess ethanol is removed by distillation.

-

The remaining mixture is neutralized with a base (e.g., sodium bicarbonate solution) to remove the acid catalyst.

-

The ethyl lactate is then extracted with an organic solvent and purified by fractional distillation.

-

3.2. Reactive Distillation

Reactive distillation is a process that combines chemical reaction and separation in a single unit.[8] This technique is highly efficient for reversible reactions like esterification as the product is continuously removed, shifting the equilibrium towards product formation.[8] A simulation of this process for ethyl lactate synthesis from magnesium lactate and ethanol showed a high conversion rate of approximately 96.13% and a yield of 95.76%.[8]

3.3. Biosynthesis

Ethyl lactate can be produced through fermentation using genetically engineered microorganisms, such as Saccharomyces cerevisiae.[7] This method is considered more sustainable as it utilizes renewable feedstocks. The biosynthetic pathway involves the introduction of enzymes like propionyl-CoA transferase and alcohol acyltransferase to facilitate the esterification of ethanol with lactate precursors.[7]

Experimental Protocol: Enzymatic Synthesis of Ethyl Lactate

-

Enzyme: Immobilized lipase, such as Novozymes 435.[10]

-

Substrates: Lactic acid and ethanol.

-

Solvent: A polar solvent or hydrophobic ethers/ketones can be used to suppress enzyme inactivation by the acidity of lactic acid.[10]

-

Procedure:

-

Immobilized lipase is added to a solution of lactic acid and ethanol in a suitable solvent.[10]

-

The reaction is carried out with shaking at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 2 to 24 hours).[10]

-

The amount of ethyl lactate produced is monitored and quantified using analytical techniques such as gas chromatography.[10]

-

Applications in Research and Drug Development

Ethyl (R)-lactate's favorable properties make it a valuable compound in the pharmaceutical industry.

-

Green Solvent: Due to its biodegradability, low toxicity, and origin from renewable resources, it is an environmentally friendly alternative to traditional volatile organic compounds (VOCs).[6][7][11] It can be used as a solvent for nitrocellulose, cellulose acetate, and cellulose ethers.[6]

-

Pharmaceutical Excipient: It is used as a solubilizing agent and carrier for active pharmaceutical ingredients (APIs) in topical preparations like creams, lotions, and gels.[9][12][13]

-

Drug Delivery: Ethyl lactate has been investigated for its role as a topical penetration enhancer, facilitating the delivery of drugs through the skin.[9]

-

Preservative: It can be used as a preservative in some pharmaceutical products to extend their shelf life.[12]

-

Chiral Synthesis: As a chiral molecule, it serves as a valuable starting material or intermediate in the synthesis of other chiral compounds.[9]

Workflows and Pathways

5.1. General Synthesis and Purification Workflow

Caption: Workflow for the chemical synthesis and purification of ethyl (R)-lactate.

5.2. Biosynthetic Pathway in Engineered Saccharomyces cerevisiae

Caption: Simplified biosynthetic pathway for ethyl (R)-lactate in engineered yeast.

References

- 1. ethyl (2R)-2-hydroxypropanoate | C5H10O3 | CID 637513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+)-Ethyl D-lactate | 7699-00-5 [chemicalbook.com]

- 3. R-Ethyl lactate | 7699-00-5 - BuyersGuideChem [buyersguidechem.com]

- 4. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. Ethyl lactate - Wikipedia [en.wikipedia.org]

- 7. Ethyl lactate: properties, synthesis and biosynthetic pathway_Chemicalbook [chemicalbook.com]

- 8. Manufacturing Process of Ethyl Lactate.pdf [slideshare.net]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. JP2009142217A - Synthesis method of lactate by enzyme - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Different Applications of Ethyl Lactate - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 13. pharmtech.com [pharmtech.com]

A Comprehensive Technical Guide to (R)-Ethyl 2-hydroxypropanoate

CAS Number: 7699-00-5

This technical guide provides an in-depth overview of (R)-Ethyl 2-hydroxypropanoate, a chiral ester of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, details common experimental protocols for its synthesis, and illustrates its utility as a versatile chiral building block and a green solvent.

Physicochemical and Spectroscopic Data

This compound, also known as ethyl (R)-lactate, is a colorless liquid with a mild, buttery, and fruity odor.[1] It is the (R)-enantiomer of ethyl lactate and is valued for its biodegradability and low toxicity.[2] Its key properties are summarized in the tables below.

General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 7699-00-5 | [1][3] |

| Molecular Formula | C₅H₁₀O₃ | [3] |

| Molecular Weight | 118.13 g/mol | [4] |

| Appearance | Colorless liquid | [5][6] |

| Density | 1.031 g/mL at 25 °C | ChemBK |

| Boiling Point | 154 °C | |

| Melting Point | -26 °C | [5] |

| Flash Point | 54.6 ± 6.4 °C | [7] |

| Solubility in Water | Miscible | [1][6] |

| Refractive Index | 1.415 |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra are instrument-dependent, typical data is available through various chemical suppliers and databases.

| Spectroscopy | Data Availability |

| Nuclear Magnetic Resonance (NMR) | Available from suppliers like BLD Pharm |

| High-Performance Liquid Chromatography (HPLC) | Available from suppliers like BLD Pharm |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Available from suppliers like BLD Pharm |

| Infrared (IR) Spectroscopy | Data available in chemical databases |

| Mass Spectrometry (MS) | Data available in chemical databases |

Experimental Protocols: Synthesis of this compound

The synthesis of enantiomerically pure this compound is of great importance, particularly in the pharmaceutical industry where stereochemistry is critical. Both chemical and enzymatic methods are commonly employed.

Chemical Synthesis: Fischer Esterification of D-Lactic Acid

A prevalent method for synthesizing this compound is the Fischer esterification of D-lactic acid with ethanol, using an acid catalyst. Azeotropic distillation is often employed to drive the reaction to completion by removing the water byproduct.

Methodology:

-

Reactant Mixture: D-lactic acid is mixed with an excess of ethanol. A suitable solvent for azeotropic distillation, such as benzene or toluene, is added.

-

Catalyst: A strong acid catalyst, like concentrated sulfuric acid or p-toluenesulfonic acid, is introduced to the mixture.[5]

-

Reaction Conditions: The mixture is heated to reflux. The water-ethanol-solvent azeotrope is distilled off.

-

Work-up: Upon completion of the reaction, the mixture is cooled. The excess acid is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

Purification: The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., magnesium sulfate). The final product is purified by distillation under reduced pressure.

Enzymatic Synthesis and Resolution

Enzymatic methods offer high selectivity and milder reaction conditions, making them an attractive "green" alternative. Lipases are commonly used for the kinetic resolution of racemic ethyl lactate or for the direct esterification of lactic acid.

Methodology for Enzymatic Resolution:

-

Substrate: Racemic ethyl lactate is used as the starting material.

-

Enzyme: A lipase, such as Candida antarctica lipase B (CALB), is employed as the catalyst.

-

Acylating Agent: An acylating agent, like vinyl acetate, is added to the reaction mixture.

-

Reaction: The lipase selectively acylates one enantiomer (e.g., the (S)-enantiomer), leaving the other enantiomer ((R)-ethyl lactate) unreacted.

-

Separation: The resulting mixture of (R)-ethyl lactate and the acylated (S)-enantiomer can be separated by chromatography or distillation.

Visualized Workflows and Applications

The following diagrams, generated using the DOT language, illustrate the synthesis workflows and the primary applications of this compound.

Synthesis Workflows

Key Application Areas

Applications in Drug Development and Chiral Synthesis

This compound is a valuable chiral synthon in the synthesis of more complex, enantiomerically pure molecules. Its utility stems from the two reactive centers: the hydroxyl and the ester groups, which can be manipulated selectively.

-

Chiral Pool Synthesis: It serves as a readily available starting material in the synthesis of various chiral compounds, including pharmaceuticals and agrochemicals. For instance, it has been used in the total synthesis of natural products like (-)-orthodiffenes.[7]

-

Pharmaceutical Intermediates: The stereocenter in (R)-ethyl lactate is incorporated into the backbone of numerous drug candidates, influencing their pharmacological activity and reducing side effects associated with the inactive enantiomer.

-

"Green" Chemistry: Due to its derivation from biological sources (fermentation of biomass) and its biodegradability, (R)-ethyl lactate is considered an environmentally friendly solvent.[2] It is an effective, non-toxic alternative to many conventional organic solvents in various chemical transformations and formulations.[5]

-

Other Industries: Beyond pharmaceuticals, it is used in food and fragrance industries as a flavoring and fragrance agent, and in the electronics industry as a solvent for photolithography.[5]

References

- 1. Ethyl lactate - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. ethyl (2R)-2-hydroxypropanoate | C5H10O3 | CID 637513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl 2-hydroxypropanoate [stenutz.eu]

- 5. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:7699-00-5 | Chemsrc [chemsrc.com]

- 7. 7699-00-5|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Safety and Handling of (R)-ethyl D-lactate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (R)-ethyl D-lactate, a biodegradable and versatile solvent with applications in the pharmaceutical, cosmetic, and food industries. The information presented herein is intended to support safe laboratory and manufacturing practices. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols based on OECD guidelines are provided. Visual workflows for key safety procedures are also included.

Chemical and Physical Properties

(R)-ethyl D-lactate is a colorless liquid with a mild, fruity odor.[1] It is the ethyl ester of D-lactic acid and is considered a green solvent due to its natural origin and biodegradability.[2]

| Property | Value | Reference |

| Molecular Formula | C5H10O3 | [3] |

| Molecular Weight | 118.13 g/mol | [1][3] |

| CAS Number | 7699-00-5 | |

| Appearance | Colorless liquid | [1][4] |

| Odor | Mild, fruity, buttery | [1][2] |

| Boiling Point | 154.1 °C (at 101.3 kPa) | [4] |

| Melting Point | -26 °C | [1][4] |

| Flash Point | 59.0 °C (Pensky-Martens closed-cup) | [4] |

| Autoignition Temperature | 400 °C | [3] |

| Density | 1.020–1.040 g/cm³ (at 20 °C) | [4] |

| Vapor Pressure | 0.279 kPa (at 20 °C) | [4] |

| Vapor Density | 4.1 (Air = 1) | [4] |

| Solubility | Soluble in water, alcohol, and acetone | [4] |

| Explosion Limits | Lower: 1.5 vol%, Upper: 11.4 vol% | [4] |

Toxicological Data

The toxicological profile of (R)-ethyl D-lactate indicates low acute toxicity. The primary health effects observed are irritation to the skin and eyes upon direct contact and potential central nervous system depression at high concentrations.[5][6]

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | >5,000 mg/kg | [3][4] |

| Mouse | Oral | 2,500 mg/kg | [3][4] | |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | >5,000 mg/kg | [3][7] |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | >5.62 g/m³ (no fatalities) | [4] |

| Skin Irritation | Rabbit | Dermal | Irritating | [8] |

| Eye Irritation | Rabbit | Ocular | Moderate to severe irritation | [8] |

| Mutagenicity (Ames test) | In vitro | Negative | [4] |

Hazard Identification and Classification

(R)-ethyl D-lactate is classified as a flammable liquid and can cause serious eye irritation.

GHS Classification:

-

Flammable Liquids: Category 3

-

Serious Eye Damage/Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

Signal Word: Warning

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

Prevention: P210, P233, P240, P241, P242, P243, P261, P264, P271, P280

-

Response: P303+P361+P353, P304+P340, P305+P351+P338, P312, P337+P313

-

Storage: P403+P233, P403+P235, P405

-

Disposal: P501

Experimental Protocols

The toxicological data presented in this guide are based on standardized testing methodologies, primarily those outlined by the Organisation for Economic Co-operation and Development (OECD). The following are detailed descriptions of the likely protocols used for the key toxicological endpoints.

Acute Oral Toxicity (OECD 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

-

Test Animals: Healthy young adult rodents (typically rats) are used.[9] Animals are fasted prior to administration of the test substance.[9]

-

Dosage: The substance is administered in a single dose. If a single dose is not possible, the dose may be given in smaller fractions over a period not exceeding 24 hours.[9]

-

Observation Period: Animals are observed for at least 14 days.[6] Particular attention is given to changes in skin, fur, eyes, mucous membranes, and respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior.[10] The time of death is recorded as precisely as possible.[9]

-

Pathology: All animals (including those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.[9]

Acute Dermal Toxicity (OECD 402)

This test assesses the potential adverse effects of a single dermal exposure to a substance.

-

Test Animals: Young adult rats or rabbits are typically used.[12]

-

Procedure: The fur is removed from the dorsal area of the trunk of the test animals. The test substance is applied uniformly over an area of at least 10% of the total body surface area. The application site is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[13]

-

Observation Period: The animals are observed for at least 14 days.[14] Observations include changes in skin and fur, eyes and mucous membranes, and systemic toxicity.[10]

-

Pathology: All animals undergo a gross necropsy at the end of the study.[14]

Acute Dermal Irritation/Corrosion (OECD 404)

This method provides information on the potential of a substance to cause skin irritation or corrosion.

-

Principle: The substance to be tested is applied in a single dose to a small area of the skin of an experimental animal, with untreated skin areas serving as a control.[15]

-

Test Animals: The albino rabbit is the preferred laboratory animal.[15]

-

Procedure: A dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.[15] The exposure period is 4 hours.[15]

-

Observation: The skin is examined for erythema and edema, and the responses are scored at 1, 24, 48, and 72 hours after patch removal.[16]

-

Classification: The dermal irritation scores are evaluated in conjunction with the nature and severity of the lesions and their reversibility.[15]

Acute Eye Irritation/Corrosion (OECD 405)

This test is designed to evaluate the potential of a substance to cause eye irritation or corrosion.

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of the experimental animal; the untreated eye serves as a control.[17]

-

Test Animals: Healthy young adult albino rabbits are used.[18]

-

Procedure: A single dose of the test substance (typically 0.1 mL for liquids or 100 mg for solids) is instilled in the conjunctival sac of one eye.[18]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.[18] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[19]

-

Classification: The scores are evaluated to determine the overall irritation potential of the substance.[18]

Handling and Storage

Proper handling and storage procedures are essential to ensure safety and maintain the quality of (R)-ethyl D-lactate.

-

Handling:

-

Use in a well-ventilated area.[4]

-

Avoid breathing vapors or mist.[4]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Take precautionary measures against static discharge.[4]

-

Wash hands thoroughly after handling.[4]

-

-

Storage:

Accidental Release and First Aid Measures

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Eliminate Ignition Sources: Immediately remove all sources of ignition (sparks, open flames, hot surfaces).

-

Ventilate the Area: Ensure adequate ventilation to disperse vapors.

-

Contain the Spill: Use a non-combustible absorbent material like sand or earth to contain the spill.

-

Personal Protection: Wear appropriate personal protective equipment, including respiratory protection if ventilation is inadequate.

-

Cleanup: Collect the absorbed material and place it in a suitable container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[20]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[20]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[20]

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.[20]

Fire and Explosion Hazard

(R)-ethyl D-lactate is a flammable liquid.[3]

-

Flash Point: 59.0 °C[4]

-

Autoignition Temperature: 400 °C[3]

-

Flammable Limits: LEL: 1.5%, UEL: 11.4%[4]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air. Vapors can travel to a source of ignition and flash back. Containers may explode when heated.

-

Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear. Use water spray to cool unopened containers.

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[4]

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition. Incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.[4]

-

Hazardous Polymerization: Will not occur.

Visual Workflows

The following diagrams illustrate key safety and experimental workflows.

References

- 1. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sesha.org [sesha.org]

- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 4. musashino.com [musashino.com]

- 5. nj.gov [nj.gov]

- 6. osha.gov [osha.gov]

- 7. waterboards.ca.gov [waterboards.ca.gov]

- 8. inchem.org [inchem.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 11. oecd.org [oecd.org]

- 12. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]

- 13. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. oecd.org [oecd.org]

- 16. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 17. oecd.org [oecd.org]

- 18. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 19. Acute eye irritation oecd | PPTX [slideshare.net]

- 20. geneseo.edu [geneseo.edu]

(R)-Ethyl 2-Hydroxypropanoate: A Comprehensive Technical Guide to its Natural Occurrence and Biological Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Ethyl 2-hydroxypropanoate, also known as ethyl (R)-lactate, is a chiral ester naturally present in a variety of foods and beverages. Its presence contributes to the sensory profile of these products. This technical guide provides an in-depth overview of the natural occurrence and biological sources of this compound. It includes quantitative data on its prevalence, detailed experimental protocols for its analysis and production, and visualizations of the key biological pathways involved in its synthesis. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals interested in the properties and applications of this versatile chiral molecule.

Natural Occurrence of this compound

This compound is a naturally occurring volatile compound found in a range of fruits, vegetables, and fermented products.[1][2][3] The stereochemistry of ethyl lactate is dependent on the biological source, with the (R)-enantiomer often originating from the microbial metabolism of D-lactic acid.[3]

Occurrence in Fruits and Vegetables

Ethyl lactate has been identified as a volatile component in various fruits, including apples, grapes, and passion fruit.[1] While the primary enantiomer is often the (S)-form, derived from L-lactic acid, the (R)-form can also be present in smaller quantities. The concentration and enantiomeric ratio can vary significantly depending on the fruit variety, ripeness, and post-harvest storage conditions.

Occurrence in Fermented Foods and Beverages

Fermented products are a significant natural source of ethyl lactate, where its formation is closely linked to the metabolic activities of lactic acid bacteria and yeasts.[2]

-

Wine: During alcoholic and malolactic fermentation, both (R)- and (S)-ethyl lactate are formed. Wines that have not undergone malolactic fermentation tend to have a higher enantiomeric excess of (R)-ethyl lactate.[4]

-

Beer: Ethyl lactate is a common ester in beer, contributing to its flavor profile. Its concentration can increase with the age of the beer.[1]

-

Baijiu: In this traditional Chinese liquor, (R)-ethyl lactate is often the predominant enantiomer and is considered a key contributor to its characteristic fruity aroma.[5]

-

Other Fermented Products: Ethyl lactate is also found in other fermented foods such as soy sauce, vinegar, and some dairy products.[1]

Quantitative Data

The following table summarizes the reported concentrations and enantiomeric ratios of ethyl lactate in various natural sources. It is important to note that these values can vary widely based on the specific product, production method, and analytical technique used.

| Natural Source | Total Ethyl Lactate Concentration (mg/L) | (R)-Ethyl Lactate Concentration (mg/L) | (S)-Ethyl Lactate Concentration (mg/L) | Enantiomeric Excess (ee%) of (R)- or (S)- form | Reference(s) |

| Tannat Wine (without Malolactic Fermentation) | 5 - 8 | 4.2 - 6.7 | 0.8 - 1.3 | 69% (R) | [4] |

| Tannat Wine (with Malolactic Fermentation) | 90 - 150 | 32.4 - 54 | 57.6 - 96 | 22-28% (S) | [4] |

| Baijiu (Sauce Aroma-type) | 1126.75 ± 9.52 | 124.87 ± 5.58 | 1001.88 ± 3.94 | 77.84% (S) | [5] |

| Baijiu (Strong Aroma-type) | 185.25 ± 11.46 | 158.34 ± 9.87 | 26.91 ± 1.59 | 71.22% (R) | [5] |

| Baijiu (Light Aroma-type) | 102.33 ± 7.21 | 87.65 ± 6.12 | 14.68 ± 1.09 | 71.31% (R) | [5] |

Biological Sources and Biosynthesis

The primary biological route to this compound is through the microbial fermentation of D-lactic acid, which is subsequently esterified with ethanol.

Microbial Production of D-Lactic Acid

Certain species of lactic acid bacteria, particularly from the genus Leuconostoc, are known producers of D-lactic acid.[6][7] These bacteria are heterofermentative, meaning they produce a mixture of lactic acid, ethanol, and carbon dioxide from glucose.[7] The key enzyme in this process is a D-lactate dehydrogenase.

Microbial and Enzymatic Synthesis of this compound

This compound can be synthesized through two primary biological methods: direct microbial fermentation or enzymatic catalysis.

-

Microbial Fermentation: A co-culture of D-lactic acid-producing bacteria (e.g., Leuconostoc) and an ester-producing yeast (e.g., Saccharomyces cerevisiae) can be used to produce ethyl lactate directly from a sugar source. The bacteria produce D-lactic acid, and the yeast produces both ethanol and the necessary esterases for the esterification reaction.[2]

-

Enzymatic Synthesis: Lipases are enzymes that can catalyze the esterification of D-lactic acid with ethanol to produce this compound.[1][8] This method allows for high specificity and can be performed under mild reaction conditions. Kinetic resolution using lipases can also be employed to separate a racemic mixture of ethyl lactate.[3]

Experimental Protocols

This section provides detailed methodologies for the analysis, microbial production, and enzymatic synthesis of this compound.

Protocol for Chiral Analysis by GC-MS

This protocol describes the enantioselective analysis of ethyl lactate in a wine matrix.

4.1.1. Sample Preparation

-

Centrifuge the wine sample to remove any suspended solids.

-

Perform a liquid-liquid extraction of the clear supernatant with dichloromethane or a suitable organic solvent.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen.

4.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent GC system or equivalent.

-

Mass Spectrometer: Agilent Mass Selective Detector or equivalent.

-

Chiral Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 1 min.

-

Ramp to 230°C at 2°C/min.

-

Hold at 230°C for 3 min.

-

-

Injector Temperature: 220°C.

-

MSD Interface Temperature: 230°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 35-350.

4.1.3. Quantification

-

Prepare calibration curves using standard solutions of (R)- and (S)-ethyl lactate.

-

Identify the enantiomers based on their retention times.

-

Quantify the concentration of each enantiomer by integrating the peak areas of characteristic ions.

Protocol for Microbial Production of this compound

This protocol outlines a two-step fermentation process for the production of this compound using a lactic acid bacterium and an ester-producing yeast.[2]

4.2.1. Stage 1: D-Lactic Acid Fermentation

-

Inoculum Preparation: Culture Leuconostoc mesenteroides in a suitable broth medium (e.g., MRS broth) at 30°C for 24 hours.

-

Fermentation Medium: Prepare a fermentation medium containing a carbon source (e.g., glucose or rice saccharification solution), nitrogen source, and essential nutrients.

-

Fermentation: Inoculate the fermentation medium with the prepared Leuconostoc culture. Maintain the fermentation at 30°C with gentle agitation for 48-72 hours, or until the desired concentration of D-lactic acid is reached. Monitor the pH and adjust as necessary to maintain optimal conditions for the bacteria.

4.2.2. Stage 2: Esterification

-

Yeast Inoculum: Culture an ester-producing yeast strain (e.g., Saccharomyces cerevisiae) in YPD broth at 26°C for 24 hours.

-

Co-culture or Sequential Fermentation:

-

Co-culture: Inoculate the D-lactic acid fermentation broth with the yeast culture.

-

Sequential: Centrifuge the D-lactic acid fermentation broth to remove the bacteria. Add the supernatant to a fresh yeast fermentation.

-

-

Esterification: Incubate the culture at 26°C for 3-5 days. The yeast will produce ethanol and esterases, which will catalyze the esterification of D-lactic acid to this compound.

-

Extraction and Purification: After fermentation, centrifuge the broth to remove microbial cells. The supernatant containing this compound can be purified by distillation.[9]

Protocol for Enzymatic Synthesis of this compound

This protocol describes the lipase-catalyzed esterification of D-lactic acid.[1][10]

4.3.1. Reaction Setup

-

Reactants: In a round-bottom flask, combine D-lactic acid and ethanol. An excess of ethanol is typically used to drive the reaction towards the product.

-

Catalyst: Add an immobilized lipase (e.g., Novozym 435 from Candida antarctica) to the reaction mixture. The enzyme loading is typically 5-10% (w/w) of the substrates.

-

Solvent (Optional): The reaction can be performed in a solvent-free system or in an organic solvent such as hexane.

-

Water Removal: Add molecular sieves to the reaction mixture to remove the water produced during esterification, which will shift the equilibrium towards the formation of the ester.

4.3.2. Reaction Conditions

-

Temperature: Maintain the reaction temperature between 40°C and 60°C.

-

Agitation: Stir the reaction mixture continuously.

-

Reaction Time: Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC. The reaction is typically complete within 24-48 hours.

4.3.3. Product Isolation

-

Enzyme Removal: Separate the immobilized lipase from the reaction mixture by filtration. The enzyme can be washed and reused.

-

Purification: The crude product can be purified by distillation under reduced pressure to obtain pure this compound.

Conclusion

This compound is a naturally occurring chiral molecule with a notable presence in various food and beverage products, significantly influencing their sensory characteristics. Its biological synthesis is primarily driven by microbial fermentation, involving the production of D-lactic acid by specific bacteria and subsequent esterification. The methodologies for its analysis, microbial production, and enzymatic synthesis are well-established, providing a solid foundation for further research and application in fields ranging from flavor and fragrance to chiral synthesis in the pharmaceutical industry. This guide serves as a comprehensive resource for professionals seeking to understand and utilize the properties of this important chiral ester.

References

- 1. chapmanhall.com [chapmanhall.com]

- 2. Biocycle Fermentation Based on Lactic Acid Bacteria and Yeast for the Production of Natural Ethyl Lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl lactate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. (R)-Ethyl lactate is an important contributor to fruity flavor of Baijiu as revealed by chiral GC–MS and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of stearoyl lactic acid ester catalyzed by lipases from Rhizomucor miehei and porcine pancreas optimization using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Part III. Direct enzymatic esterification of lactic acid with fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between (R)- and (S)-Ethyl 2-hydroxypropanoate

An In-depth Technical Guide to the Enantiomers of Ethyl 2-hydroxypropanoate: (R)- vs. (S)-

Introduction

Ethyl 2-hydroxypropanoate, commonly known as ethyl lactate, is a chiral ester derived from the reaction of lactic acid and ethanol. Its molecular structure contains a single stereogenic center, giving rise to two non-superimposable mirror-image forms known as enantiomers: (R)-Ethyl 2-hydroxypropanoate and (S)-Ethyl 2-hydroxypropanoate. While these enantiomers share identical chemical formulas and many physical properties, their distinct spatial arrangements lead to significant differences in their optical activity and interactions with other chiral molecules, a critical aspect in the fields of pharmaceuticals, fine chemicals, and materials science.

This technical guide provides a comprehensive comparison of the (R)- and (S)- enantiomers of ethyl lactate, detailing their physicochemical properties, synthesis, separation, and applications, with a focus on the technical requirements for researchers and drug development professionals.

Physicochemical Properties

The fundamental physical properties of the (R)- and (S)- enantiomers are identical, with the exception of their interaction with plane-polarized light. The racemic mixture, a 1:1 combination of both enantiomers, is optically inactive.

| Property | (S)-Ethyl 2-hydroxypropanoate | This compound | Racemic Ethyl Lactate |

| Synonyms | Ethyl L-(-)-lactate, (-)-Ethyl lactate | Ethyl D-(+)-lactate, (+)-Ethyl lactate | Ethyl DL-lactate |

| CAS Number | 687-47-8[1] | 7699-00-5[2] | 97-64-3[3] |

| Molecular Formula | C₅H₁₀O₃[1] | C₅H₁₀O₃[2] | C₅H₁₀O₃[3] |

| Molecular Weight | 118.13 g/mol [1] | 118.13 g/mol [2] | 118.13 g/mol [3] |

| Appearance | Colorless liquid | Colorless liquid | Clear, colorless liquid[4] |

| Boiling Point | 154-155 °C at 760 mmHg[1] | 154.5 °C at 760 mmHg[2] | 151-155 °C |

| Melting Point | -26 °C | Not Available | -26 °C[5] |

| Density | 1.034 - 1.038 g/cm³ at 20 °C[1] | ~1.1 g/cm³[2] | 1.034 g/mL |

| Refractive Index | 1.412 - 1.414 at 20 °C[1] | ~1.410 - 1.416 | 1.4100 - 1.4160 |

| Specific Rotation [α]D | -10.0° to -11.3° (neat, 20 °C) | +10° to +11.5° (neat, 20 °C) | 0° |

| Solubility | Miscible with water, alcohols, ketones, and esters | Soluble in water | Miscible with water[4] |

Stereochemistry and Optical Activity

The defining difference between the two enantiomers is their three-dimensional structure. According to the Cahn-Ingold-Prelog (CIP) priority rules, the groups attached to the chiral carbon (C2) are assigned priorities. For ethyl lactate, the priorities are: -OH > -COOC₂H₅ > -CH₃ > -H. The orientation of these groups determines the (R) (rectus, right) or (S) (sinister, left) configuration. This structural difference causes them to rotate plane-polarized light in equal but opposite directions. The (S)-enantiomer is levorotatory (-), while the (R)-enantiomer is dextrorotatory (+).

Caption: Stereochemical relationship between (S)- and this compound.

Synthesis and Chiral Separation

The origin of ethyl lactate often dictates its enantiomeric composition.

-

Biosynthesis: Fermentation processes using microorganisms typically produce lactic acid of high enantiomeric purity, which is then esterified. Most biological sources yield (S)-lactic acid, resulting in the production of (S)-Ethyl lactate, also known as ethyl (-)-L-lactate.[6]

-

Chemical Synthesis: Industrial production from petrochemical feedstocks, such as the reaction between acetaldehyde and hydrogen cyanide followed by hydrolysis and esterification, generally produces a racemic mixture of (R)- and (S)-ethyl lactate.

Due to the stereospecific requirements in many applications, particularly in pharmaceuticals, the separation of these racemic mixtures is crucial.

Experimental Protocol: Chiral HPLC Separation

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for the analytical and preparative separation of ethyl lactate enantiomers.[7][8]

Objective: To separate and quantify the (R)- and (S)- enantiomers of ethyl lactate from a racemic mixture to determine enantiomeric excess (ee%).

Materials and Equipment:

-

HPLC system with a UV detector

-

Chiral Stationary Phase Column: Coated polysaccharide derivative column, e.g., amylose-tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., DAICEL CHIRALCEL® AD-H, 4.6 x 250mm, 5 µm).[7]

-

Mobile Phase: n-Hexane and Ethanol (HPLC grade)

-

Sample: Racemic ethyl lactate standard, and the sample to be analyzed.

-

Class A volumetric flasks and pipettes.

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase of n-Hexane/Ethanol (e.g., 95:5 v/v).[7] The mixture should be filtered through a 0.45 µm filter and degassed prior to use.

-

Standard/Sample Preparation: Accurately weigh and dissolve the ethyl lactate sample in ethanol to a known concentration (e.g., 30 mg/mL).[7]

-

Chromatographic Conditions:

-

Analysis:

-

Inject the racemic standard to determine the retention times for the (R)- and (S)- enantiomers.

-

Inject the sample solution.

-

Identify the peaks corresponding to each enantiomer based on the retention times from the standard run.

-

-

Quantification: The enantiomeric excess (ee%) is calculated from the peak areas (A) of the two enantiomers using the formula:

-

ee% = [ | A(S) - A(R) | / ( A(S) + A(R) ) ] x 100

-

Caption: Experimental workflow for chiral HPLC separation of ethyl lactate enantiomers.

Applications in Research and Drug Development

While racemic ethyl lactate is widely used as a "green" solvent due to its biodegradability and low toxicity, the enantiomerically pure forms are highly valued as chiral building blocks in asymmetric synthesis.[6][9][10]

-

(S)-Ethyl Lactate: As the naturally derived and more readily available enantiomer, (S)-ethyl lactate is a cornerstone in the synthesis of complex chiral molecules.[11] Its stereocenter can be retained or inverted to introduce chirality into a target molecule with high stereoselectivity. It serves as a precursor for pharmaceuticals, agrochemicals, and fragrances where a specific stereoisomer is required for biological activity.[11]

-

(R)-Ethyl Lactate: Although less common from natural sources, (R)-ethyl lactate is equally important for synthesizing the enantiomers of target molecules that may not be accessible from the (S)-form. It is crucial for creating compound libraries and in structure-activity relationship (SAR) studies, where researchers compare the biological effects of both enantiomers of a drug candidate.

The significance of using a single enantiomer in drug development cannot be overstated. Often, one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive, less active, or even cause harmful side effects (dystomer).[11] Therefore, access to both (R)- and (S)-ethyl lactate as starting materials is essential for modern medicinal chemistry.

Conclusion

The primary differences between (R)- and (S)-Ethyl 2-hydroxypropanoate stem from their opposite stereochemistry. This fundamental structural distinction gives rise to their opposing optical rotations and their differential interactions with other chiral entities, such as biological receptors or chiral catalysts. While their bulk physical properties like boiling point and density are identical, their utility in stereospecific applications is vastly different. (S)-Ethyl lactate is a widely used chiral synthon derived from biological sources, whereas the racemic mixture is common from industrial synthesis and requires chiral resolution for stereospecific applications. A thorough understanding and analytical control of the enantiomeric purity of ethyl lactate are paramount for its successful application in research, development, and manufacturing.

References

- 1. ethyl (S)-(-)-lactate, 687-47-8 [thegoodscentscompany.com]

- 2. This compound | CAS#:7699-00-5 | Chemsrc [chemsrc.com]

- 3. Propanoic acid, 2-hydroxy-, ethyl ester (CAS 97-64-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ethyl 2-hydroxypropanoate [stenutz.eu]

- 6. Ethyl lactate - Wikipedia [en.wikipedia.org]

- 7. CN115436511A - A kind of HPLC detection method of ethyl lactate and its enantiomer chiral purity - Google Patents [patents.google.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. researchgate.net [researchgate.net]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of (R)-Ethyl 2-hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of (R)-Ethyl 2-hydroxypropanoate, a chiral solvent and synthetic building block of increasing importance in the pharmaceutical and chemical industries. This document details its boiling point and density, outlines the experimental protocols for their determination, and presents a general workflow for its synthesis.

Core Physical Properties

This compound, also known as ethyl (R)-lactate, is a colorless liquid with the chemical formula C₅H₁₀O₃.[1][2][3] Its physical characteristics are crucial for its application in various chemical processes, including reaction medium selection, process design, and purification.

Data Presentation

The boiling point and density of this compound are summarized in the table below. These values represent a consensus from multiple sources and are critical for handling and process modeling.

| Physical Property | Value | Conditions |

| Boiling Point | 151 - 155 °C | At 760 mmHg |

| Density | 1.03 - 1.1 g/cm³ | At standard temperature |

Note: The reported values may exhibit slight variations due to experimental conditions and purity of the sample.

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research and development. The following sections detail standardized experimental methodologies for measuring the boiling point and density of liquids like this compound.

Boiling Point Determination (Capillary Method)

The capillary method, also known as the Siwoloboff method, is a common and reliable technique for determining the boiling point of a small quantity of liquid.[4][5][6][7]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[4] In this method, a small, inverted capillary tube traps the vapor of the heated liquid. At the boiling point, the pressure of the trapped vapor overcomes the atmospheric pressure, resulting in a steady stream of bubbles.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in the heating bath (Thiele tube).[7]

-

The heating bath is heated gently and gradually.

-

As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

-

When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[4][7]

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.[8][9][10]

Principle: Density is defined as the mass of a substance per unit volume. The pycnometer allows for the precise measurement of the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance

-

Thermostatic bath

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed (m₀).[9]

-

The pycnometer is filled with distilled water of a known density (ρ_water) at a specific temperature and weighed again (m₁).

-

The volume of the pycnometer (V) can be calculated using the formula: V = (m₁ - m₀) / ρ_water.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The filled pycnometer is brought to the same temperature as the water measurement in a thermostatic bath to ensure volume consistency.[8]

-

The pycnometer filled with the sample liquid is weighed (m₂).

-

The density of the this compound (ρ_sample) is then calculated using the formula: ρ_sample = (m₂ - m₀) / V.[11]

Synthesis Workflow

This compound is typically synthesized via the esterification of (R)-lactic acid with ethanol. The following diagram illustrates a general workflow for this chemical transformation.

References

- 1. phillysim.org [phillysim.org]

- 2. Determining the density of liquids using the pycnometer after Gay-Lussac [leybold-shop.com]

- 3. Ethyl lactate - Wikipedia [en.wikipedia.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. chymist.com [chymist.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. scribd.com [scribd.com]

- 10. Density measurement in liquids - SensoTech GmbH [sensotech.com]

- 11. batman.edu.tr [batman.edu.tr]

Spectroscopic Data and Experimental Protocols for (R)-Ethyl 2-hydroxypropanoate: A Technical Guide

(R)-Ethyl 2-hydroxypropanoate , also known as ethyl (R)-lactate, is a chiral ester with the chemical formula C5H10O3.[1][2] It is valued as a green solvent due to its biodegradability and derivation from renewable resources.[3] Accurate characterization of this compound is crucial for its application in research, drug development, and various industries. This technical guide provides an in-depth overview of the spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.28 | Quartet (q) | 7.1 | -CH(OH)- |

| 4.23 | Quartet (q) | 7.2 | -O-CH₂-CH₃ |

| 3.52 | Doublet (d) | 6.8 | -OH |

| 1.42 | Doublet (d) | 6.8 | -CH(OH)-CH₃ |

| 1.30 | Triplet (t) | 7.2 | -O-CH₂-CH₃ |

| Solvent: CDCl₃, Frequency: 400 MHz[4][5] |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 175.5 | C=O (Ester) |

| 67.0 | -CH(OH)- |

| 61.0 | -O-CH₂-CH₃ |

| 20.5 | -CH(OH)-CH₃ |

| 14.1 | -O-CH₂-CH₃ |

| Solvent: CDCl₃, Frequency: 100.6 MHz[6] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3400-3600 | O-H stretch (alcohol) |

| 2985 | C-H stretch (aliphatic) |

| 1728 | C=O stretch (ester) |

| 1056-1125 | C-O stretch |

| 840 | C-H bend |

| Sample Preparation: KBr pallets[7][8] |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Proposed Fragment |

| 118 | Low | [M]⁺ (Molecular Ion) |

| 103 | Moderate | [M - CH₃]⁺ |

| 89 | Moderate | [M - C₂H₅]⁺ |

| 73 | High | [M - OC₂H₅]⁺ |

| 45 | Very High | [C₂H₅O]⁺ |

| Ionization Method: Electron Ionization (EI)[9] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following protocol outlines the general steps for preparing and running a solution-state NMR sample.[10]

-

Sample Preparation :

-

Accurately weigh 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[10]

-

Select a suitable deuterated solvent that completely dissolves the compound, such as Chloroform-d (CDCl₃).[10]

-

Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.[10]

-

-

Transfer to NMR Tube :

-

NMR Spectrometer Operation :

-

Insert the NMR tube into the spectrometer.

-

Locking : The spectrometer's magnetic field is stabilized by locking onto the deuterium signal from the solvent.[10]

-

Shimming : The magnetic field homogeneity is optimized through manual or automatic shimming to enhance resolution and minimize peak broadening.[10]

-

Tuning and Matching : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.[10]

-

Acquisition : Set the appropriate pulse sequence and acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate data collection.[10] For samples like wine containing high concentrations of water and ethanol, solvent presaturation techniques are employed to suppress these signals and improve the detection of less abundant molecules.[11]

-

Infrared (IR) Spectroscopy

The procedure for obtaining a neat IR spectrum of a liquid sample is as follows:

-

Background Collection :

-

Sample Application :

-

Spectrum Acquisition :

Mass Spectrometry (MS)

A common method for obtaining a mass spectrum is through Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Introduction :

-

A diluted solution of this compound in a volatile solvent is prepared.

-

The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with the column.

-

-

Ionization :

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

-

Mass Analysis and Detection :

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum. Low-resolution mass spectra can be recorded on an instrument like an Agilent 6890N/5973 Network GC System.[6]

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. ethyl (2R)-2-hydroxypropanoate | C5H10O3 | CID 637513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ymdb.ca [ymdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058) [hmdb.ca]

- 5. Ethyl L(-)-lactate(687-47-8) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Propanoic acid, 2-hydroxy-, ethyl ester, (L)- [webbook.nist.gov]

- 9. Propanoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. corpus.ulaval.ca [corpus.ulaval.ca]

A Technical Guide to (R)-Ethyl 2-hydroxypropanoate for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key technical data of (R)-Ethyl 2-hydroxypropanoate. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this versatile chiral building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Introduction to this compound

This compound, also known as ethyl (R)-lactate, is a chiral ester of lactic acid. It is a colorless liquid that is widely recognized as a "green solvent" due to its biodegradability and derivation from renewable resources. In the pharmaceutical industry, its primary value lies in its utility as a chiral precursor for the asymmetric synthesis of complex molecules. The stereocenter at the C2 position makes it an invaluable starting material for introducing chirality into drug candidates, which is often crucial for their efficacy and safety.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers, ranging from those offering research-grade quantities to those capable of providing bulk quantities for process development and manufacturing. Key suppliers are listed below, although availability and product specifications should always be confirmed directly with the vendor.

Major Suppliers:

-

Manchester Organics: A supplier of fine organic chemicals, offering this compound for research and development purposes.[1]

-

Jigs Chemical: A global sourcing company for pharmaceutical API intermediates, supplying this compound from Indian and other international sources.

-

ChemScene: A provider of building blocks and intermediates for drug discovery, listing this compound with a purity of ≥98%.[2]

-

BLD Pharm: A supplier of research chemicals, offering this compound, sometimes requiring cold-chain transportation.[3]

-

Sigma-Aldrich (Merck): While a detailed specification for the (R)-isomer was not found, they are a major supplier of the racemic mixture and the (S)-enantiomer, indicating a high likelihood of being able to source the (R)-isomer.[4]

Quantitative Data and Specifications

The following table summarizes typical product specifications for commercially available this compound. It is important to note that these values can vary between suppliers and batches. Always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.

| Property | Typical Value | Notes |

| Chemical Name | This compound | |

| Synonyms | Ethyl (R)-lactate, Ethyl D-lactate | |

| CAS Number | 7699-00-5 | |

| Molecular Formula | C5H10O3 | |

| Molecular Weight | 118.13 g/mol | |

| Appearance | Colorless liquid | |

| Purity (Assay) | ≥98% | Typically determined by GC. |

| Enantiomeric Excess (e.e.) | >98% | This is a critical parameter. Always confirm with the supplier. |

| Optical Rotation | Specific rotation values should be confirmed with the CoA. For the (S)-enantiomer, a value of [α]14/D −10°, neat has been reported. | The sign of rotation is opposite for the (R)-enantiomer. |

| Boiling Point | ~154 °C | |

| Density | ~1.03 g/mL at 25 °C | |

| Refractive Index | ~1.413 at 20 °C |

Experimental Protocols

Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and quantification of the enantiomers of ethyl lactate. Instrument conditions may require optimization for specific equipment and columns.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

-

Chiral Column: A polysaccharide-based chiral stationary phase is effective. A common choice is a column coated with amylose-tris(3,5-dimethylphenylcarbamate) (e.g., DAICEL CHIRALCEL® AD-H, 4.6 x 250mm, 5µm).[5]

-

Mobile Phase: A normal-phase solvent system is typically used. A mixture of n-hexane and ethanol is effective. A common mobile phase composition is n-hexane:ethanol (95:5 v/v).[5]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[5]

-

Column Temperature: The separation is usually performed at a controlled temperature, for example, 20°C or 40°C.[5]

-

Detection: UV detection at 210 nm is suitable for ethyl lactate.[5]

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample in ethanol at a concentration of approximately 30 mg/mL.[5]

-

If available, prepare a solution of the racemic mixture to confirm the resolution and elution order of the enantiomers.

-

-

Injection Volume: Inject 5 µL of the sample solution.[5]

-

Data Analysis:

-

Integrate the peak areas for the (R)- and (S)-enantiomers.

-

Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100 (where Area_R and Area_S are the peak areas of the (R)- and (S)-enantiomers, respectively).

-

Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

Chiral GC offers an alternative method for determining the enantiomeric purity of this compound.

Methodology:

-

Chromatographic System: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.

-

Chiral Column: A capillary column with a chiral stationary phase is required. A common choice is a column coated with a cyclodextrin derivative.

-

Carrier Gas: Hydrogen or Helium can be used as the carrier gas.

-

Temperature Program:

-

Split Ratio: A split ratio of 1:60 is appropriate to avoid column overloading.[6]

-

Injection Volume: Inject 0.3 µL of the sample.[6]

-

Sample Preparation: The neat sample can often be injected directly, or a dilute solution in a suitable solvent (e.g., ethanol) can be prepared.

-

Data Analysis: Similar to the HPLC method, calculate the enantiomeric excess based on the integrated peak areas of the two enantiomers.

Representative Synthetic Protocol: Synthesis of a Chiral Intermediate for Oseltamivir

This compound can be utilized as a chiral starting material in the synthesis of various drug intermediates. The following is a representative, conceptual protocol for the synthesis of a chiral building block that could be used in the synthesis of the antiviral drug Oseltamivir. This protocol is a composite of general synthetic transformations and should be adapted and optimized for specific laboratory conditions.

Reaction Scheme:

This conceptual pathway involves the conversion of the hydroxyl group of this compound to a leaving group, followed by nucleophilic substitution with an appropriate nitrogen-containing nucleophile.

Step 1: Activation of the Hydroxyl Group (e.g., Mesylation)

-

Dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Slowly add methanesulfonyl chloride (MsCl) (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated product. This intermediate is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with an Azide

-

Dissolve the crude mesylated intermediate from Step 1 in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add sodium azide (NaN3) (1.5 equivalents).

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and stir for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding azido-ester with inversion of stereochemistry.

Visualizations

Logical Workflow for Sourcing and Quality Control

References

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. chemscene.com [chemscene.com]

- 3. 7699-00-5|this compound|BLD Pharm [bldpharm.com]

- 4. Ethyl lactate = 98 , FCC, FG 97-64-3 [sigmaaldrich.com]

- 5. CN115436511A - A kind of HPLC detection method of ethyl lactate and its enantiomer chiral purity - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Enantioselective Synthesis of (R)-Ethyl 2-hydroxypropanoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-Ethyl 2-hydroxypropanoate, also known as (R)-ethyl lactate. This chiral molecule is a valuable building block in the pharmaceutical and fine chemical industries. Two primary methods are detailed: Enzymatic Kinetic Resolution of racemic ethyl 2-hydroxypropanoate and Asymmetric Hydrogenation of ethyl pyruvate.

Introduction

This compound is a chiral ester of significant interest due to its application in the synthesis of various pharmaceuticals and as a chiral auxiliary. The stereochemistry at the C2 position is crucial for its biological activity and for its effectiveness as a chiral synthon. This document outlines two robust methods for its preparation with high enantiomeric purity: a biocatalytic approach using lipases and a chemocatalytic method employing asymmetric hydrogenation.

Method 1: Enzymatic Kinetic Resolution of Racemic Ethyl 2-hydroxypropanoate

Kinetic resolution is a widely used technique to separate a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In this protocol, a lipase is used to selectively acylate the (S)-enantiomer of racemic ethyl 2-hydroxypropanoate, leaving the desired (R)-enantiomer unreacted and thus enantiomerically enriched.

Principle of Enzymatic Kinetic Resolution